molecular formula C19H20N4O2S3 B2593268 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 851409-54-6

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2593268
CAS No.: 851409-54-6
M. Wt: 432.58
InChI Key: CIRBSGKDXMXVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound featuring a complex molecular structure that incorporates both a thieno[3,2-d]pyrimidin-4-one core and a 6-methyl-1,3-benzothiazol-2-yl amine moiety, linked by a sulfanylacetamide chain. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a kinase inhibitor and its presence in compounds with a range of biological activities . The specific structure of this molecule, particularly the fusion of the thienopyrimidine and benzothiazole systems, suggests potential for investigation in several biochemical pathways. Researchers may find value in this chemical for exploring its properties as a protein kinase inhibitor, given the established profile of similar thieno[3,2-d]pyrimidin-4-one derivatives . Its mechanism of action is likely to involve targeted interaction with enzyme active sites, potentially leading to the disruption of signal transduction cascades in cellular models. This product is intended For Research Use Only (RUO) and is not approved for use in humans, as a drug, or for any diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S3/c1-4-23-17(25)16-13(8-11(3)27-16)21-19(23)26-9-15(24)22-18-20-12-6-5-10(2)7-14(12)28-18/h5-7,11H,4,8-9H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBSGKDXMXVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent coupling with the benzothiazole derivative. Common reagents used in these steps include ethyl acetoacetate, sulfur, and various amines under controlled conditions such as reflux and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thieno[3,2-d]pyrimidine and benzothiazole derivatives.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core may interact with nucleotide-binding sites, while the benzothiazole moiety could engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5)
  • Structural Differences: Replaces the benzothiazole group with a phenyl-substituted thienopyrimidinone and an ethyl-methylphenyl acetamide chain.
  • Key Properties: Molecular weight: 403.5 g/mol H-bond donors/acceptors: 1/4 .
Compound B : 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3, CAS 687561-60-0)
  • Structural Differences: Substitutes the ethyl-methyl group on the pyrimidinone with a 4-fluorophenyl group.
  • Fluorine’s impact: Increases electronegativity and metabolic stability compared to the target’s aliphatic substituents.
Compound C : N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide
  • Structural Differences: Simpler pyrimidine core (non-fused) with a methylsulfanyl group instead of the thienopyrimidinone system.
  • Key Properties: Reduced planarity: The non-fused pyrimidine may limit DNA intercalation or enzyme binding compared to the target’s fused heterocycle .

Substituent Effects on Bioactivity

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound Thieno[3,2-d]pyrimidinone Ethyl, methyl, benzothiazole ~450 (estimated) Potential kinase inhibition
Compound A Thieno[3,2-d]pyrimidinone Phenyl, ethyl-methylphenyl 403.5 Unspecified, likely lipophilic
Compound B Thieno[3,2-d]pyrimidinone 4-Fluorophenyl ~470 (estimated) Wnt inhibitor
Compound C Pyrimidine Methylsulfanyl 308.4 Unknown, simpler scaffold
  • SAR Insights: Benzothiazole vs. Phenyl: The benzothiazole group (target compound, Compound B) may enhance binding to aromatic amino acid residues in enzymes via π-π stacking . Fluorophenyl vs. Aliphatic Groups: Fluorine in Compound B improves pharmacokinetics but may reduce promiscuity compared to the target’s ethyl-methyl groups .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound A Compound B
LogP (estimated) 3.5–4.0 4.2 3.8
H-bond donors 1 1 1
H-bond acceptors 6 4 6
Solubility (µg/mL) Low (lipophilic) Very low Moderate
  • Key Observations :
    • The target compound’s benzothiazole group balances lipophilicity and solubility better than Compound A’s phenyl substituent.
    • Fluorine in Compound B moderately improves solubility without compromising stability .

Biological Activity

The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial and antitumor properties.

Chemical Structure and Properties

This compound can be characterized by its complex molecular structure featuring a thieno[3,2-d]pyrimidine core. The molecular formula is C18H17N3O4S2C_{18}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 403.475 g/mol. The presence of sulfur and nitrogen heteroatoms within the thienopyrimidine framework contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the thienopyrimidine core.
  • Introduction of the sulfanyl group.
  • Acetylation to form the final acetamide structure.

Control over reaction conditions such as temperature and pH is crucial to achieve high yields and purity of the final product.

Antibacterial Activity

Recent studies have demonstrated that compounds related to thienopyrimidine derivatives exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported at 256 µg/mL against E. coli and S. aureus .

The compound's structural features suggest a mechanism of action that could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research indicates that thienopyrimidine derivatives can act as dual inhibitors targeting key enzymes in the purine biosynthesis pathway:

  • Inhibition of GARFTase : Ki values around 2.97 µM indicate effective inhibition .
  • Inhibition of AICARFTase : Ki values around 9.48 µM further support its potential as an antitumor agent .

These findings suggest that the compound may be effective in cancer therapy by disrupting nucleotide synthesis in rapidly dividing cells.

Case Studies

  • Study on Antibacterial Properties : A series of synthesized thienopyrimidine compounds were tested for their antibacterial efficacy against various strains, showing promising results particularly against gram-positive bacteria .
  • Antitumor Mechanism Investigation : A study focused on the dual inhibition capabilities of thienopyrimidine derivatives found that they significantly reduced tumor cell proliferation in vitro, supporting their potential development as targeted cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMIC/Ki ValueReference
AntibacterialE. coli, S. aureus256 µg/mL
AntitumorGARFTaseKi = 2.97 µM
AntitumorAICARFTaseKi = 9.48 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.